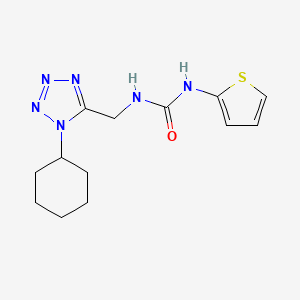
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a urea derivative that has shown promising results in various research studies.
Scientific Research Applications
Binding and Interaction Studies
- Non-racemic atropisomeric (thio)ureas, similar in structure to the compound , have been explored for their neutral enantioselective anion receptor capabilities, particularly in binding with amino acid derivatives. These studies reveal insights into molecular interactions and the influence of structural variations on binding affinities, offering potential applications in enantioselective recognition and separation processes (Roussel et al., 2006).
Enzyme Inhibition
- Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has demonstrated their potential as novel acetylcholinesterase inhibitors. By optimizing structural elements such as spacer length and conformational flexibility, these studies contribute to the development of more effective treatments for conditions like Alzheimer's disease, showcasing the therapeutic potential of urea derivatives (Vidaluc et al., 1995).
Molecular Conformation and Assembly
- Investigations into conformational adjustments and self-assembly in urea and thiourea-based systems shed light on the structural dynamics and the formation of homodimeric hydrogen-bonded synthons. These findings are crucial for understanding molecular self-assembly mechanisms, with implications for designing novel material and biomimetic structures (Phukan & Baruah, 2016).
Cytokinin-like Activity and Plant Morphogenesis
- Urea derivatives have been identified as positive regulators of cell division and differentiation in plants, with some showing cytokinin-like activity. This area of research highlights the utility of urea derivatives in agricultural biotechnology, especially in plant tissue culture and morphogenesis (Ricci & Bertoletti, 2009).
Hydrogel Formation and Material Science
- The formation of hydrogels from urea derivatives, depending on the identity of the anion, indicates the potential of these compounds in material science, particularly for developing tunable hydrogel materials with specific mechanical and morphological properties. Such materials could have applications in drug delivery, tissue engineering, and soft robotics (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6OS/c20-13(15-12-7-4-8-21-12)14-9-11-16-17-18-19(11)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWQSUHNUDVZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-3-(1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one](/img/structure/B2424830.png)
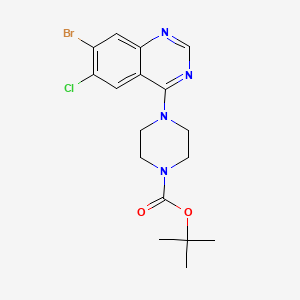
![(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2424835.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2424836.png)

![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B2424839.png)
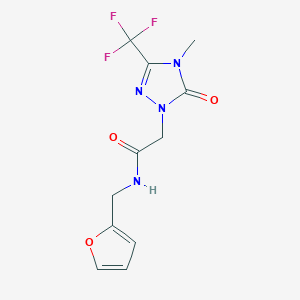
![Methyl 4-chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinecarboxylate](/img/structure/B2424845.png)
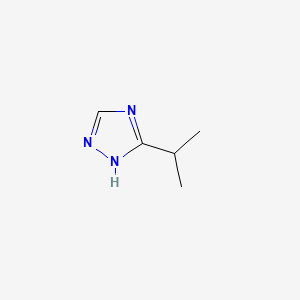
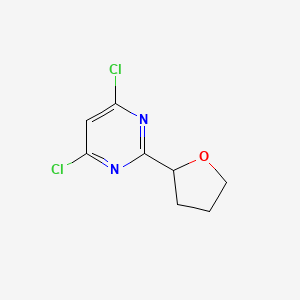
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2424849.png)
